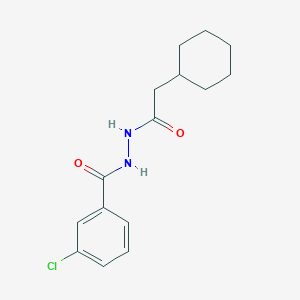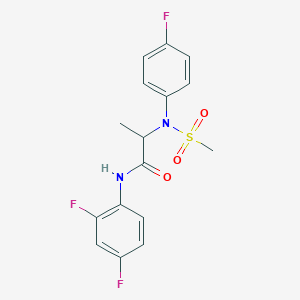![molecular formula C18H20ClN3O4S B12476549 N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12476549.png)
N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorophenyl group, and a methylsulfonyl group attached to an alaninamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Chlorination: The chlorophenyl group is introduced via chlorination reactions.
Sulfonylation: The methylsulfonyl group is added through sulfonylation reactions.
Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(acetylamino)phenyl)-4-methyl-3-nitrobenzamide
- N-(3-(acetylamino)phenyl)-4-methoxy-3-nitrobenzamide
- N-(3-(acetylamino)phenyl)-2-chloro-4-nitrobenzamide
Uniqueness
N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H20ClN3O4S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-chloro-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C18H20ClN3O4S/c1-12(22(27(3,25)26)17-9-7-14(19)8-10-17)18(24)21-16-6-4-5-15(11-16)20-13(2)23/h4-12H,1-3H3,(H,20,23)(H,21,24) |
InChI Key |
NFRTZCDKXIRCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-3-methyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12476467.png)
![4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B12476475.png)
![(2E)-3-{3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B12476477.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12476483.png)

![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[4-(phenylsulfamoyl)phenyl]glycinamide](/img/structure/B12476491.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12476496.png)
![N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide](/img/structure/B12476497.png)
![1-[1-(2-o-Tolyloxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B12476511.png)


![N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B12476539.png)
![[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12476541.png)
![3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12476557.png)
